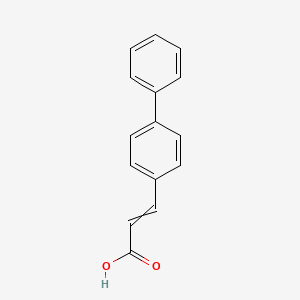

p-Phenylcinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJDEZUEYXVYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278241 | |

| Record name | 3-[1,1′-Biphenyl]-4-yl-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13026-23-8 | |

| Record name | 3-[1,1′-Biphenyl]-4-yl-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13026-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[1,1′-Biphenyl]-4-yl-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for p-Phenylcinnamic Acid

The formation of the this compound structure, which features a biphenyl (B1667301) group attached to a propenoic acid backbone, is primarily achieved through well-established condensation reactions. Photochemical methods also offer routes to specific geometric isomers.

The most prevalent methods for synthesizing cinnamic acid and its derivatives are the Perkin reaction and the Knoevenagel condensation. researchgate.net For this compound specifically, the Knoevenagel-Doebner condensation is a particularly effective route. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, typically catalyzed by a weak base like pyridine (B92270) or piperidine. wikipedia.orgrsc.orgbu.edu

In the synthesis of this compound, 4-biphenylcarboxaldehyde serves as the aldehyde precursor, which reacts with malonic acid. The reaction proceeds via a nucleophilic addition followed by dehydration. wikipedia.org A subsequent decarboxylation step often occurs under the reaction conditions to yield the final α,β-unsaturated carboxylic acid. wikipedia.orgfrontiersin.org Microwave-assisted Knoevenagel-Doebner conditions have been developed to provide reliable and efficient synthesis of phenolic acids, limiting the unwanted decarboxylation of the final products. frontiersin.org

The Perkin reaction is another classical method for preparing cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid. pcbiochemres.comuns.ac.idlongdom.org While highly useful for many cinnamic acid derivatives, its application may be limited by the need for high temperatures and the potential for side product formation. pcbiochemres.comlongdom.orgsci-hub.se Modified Perkin reactions, often using a tertiary amine like triethylamine (B128534) as the catalyst, can also be employed for the synthesis of α-substituted cinnamic acids. rsc.orgsci-hub.seias.ac.in

| Aldehyde Precursor | Active Methylene Compound | Catalyst/Solvent | Conditions | Product | Yield | Reference(s) |

| Vanillin | Malonic Acid | Piperidine/Toluene | Microwave, 120°C, 20 min | Ferulic Acid | ~65% | frontiersin.org |

| Substituted Benzaldehydes | Malonic Acid | Pyridine/Piperidine | Reflux, 3 hr | Substituted Cinnamic Acids | High | rsc.org |

| Aromatic Aldehydes | Malonic Acid | Polyphosphate Ester | Solvent-free, Microwave | Cinnamic Acid Analogues | Good | pcbiochemres.com |

This table presents examples of Knoevenagel-Doebner reactions to illustrate the general conditions and applicability for synthesizing various cinnamic acid derivatives.

Photochemistry provides powerful tools for both the synthesis and isomerization of unsaturated compounds like this compound. A key photochemical transformation relevant to the stilbene-like core of this compound is the Mallory reaction, which is the oxidative photocyclization of stilbenes to phenanthrenes. nih.gov This reaction proceeds through the photoisomerization of the thermodynamically more stable (E)-stilbene to the (Z)-stilbene. beilstein-journals.org Only the (Z)-isomer has the necessary geometry to undergo electrocyclization upon absorption of a photon to form a dihydrophenanthrene intermediate. nih.govbeilstein-journals.org This unstable intermediate is then trapped by an oxidizing agent, such as iodine or oxygen, to yield the aromatic phenanthrene. nih.govbeilstein-journals.org

This principle is directly applicable to this compound, whose structure is analogous to a stilbene (B7821643) bearing a carboxylic acid group. UV irradiation could be used to interconvert the (E) and (Z) isomers. Furthermore, the (Z)-isomer of this compound could theoretically undergo oxidative photocyclization to yield a substituted phenanthrene-carboxylic acid. The development of continuous flow photoreactors has significantly improved the scalability and efficiency of such reactions, which were traditionally limited by low concentrations and long reaction times in batch processes. beilstein-journals.orgscienceopen.comresearchgate.net

This table illustrates the versatility of the Mallory reaction for creating complex polycyclic aromatic systems from stilbene precursors, a reaction pathway potentially available to this compound.

Functionalization and Derivatization Strategies of this compound

Modifying the structure of this compound, either at its carboxylic acid group or on its biphenyl ring system, allows for the synthesis of novel analogs with potentially different chemical and physical properties.

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functionalities, most commonly esters and amides. google.comgoogle.combeilstein-journals.org Standard synthetic protocols can be applied to achieve these transformations.

Esterification is typically accomplished by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive intermediate. A common method involves reacting the acid with thionyl chloride (SOCl₂) to form the acyl chloride, which then readily reacts with an alcohol to furnish the desired ester. univpancasila.ac.id

Similarly, amides are synthesized by reacting the p-phenylcinnamic acyl chloride with a primary or secondary amine. beilstein-journals.org Alternatively, various peptide coupling reagents can be used to directly form the amide bond between the carboxylic acid and an amine, avoiding the need to first synthesize the acyl chloride. Recent reviews highlight a multitude of modern reagents for the amidation and esterification of cinnamic acids. beilstein-journals.orgnih.gov These derivatizations allow for systematic modification of the molecule's properties, such as solubility and hydrogen bonding capacity. nih.gov

| Cinnamic Acid Derivative | Reagent 1 | Reagent 2 | Product Type | Reference(s) |

| Cinnamic Acid | SOCl₂ | Phenol | Phenyl Cinnamate (Ester) | univpancasila.ac.id |

| Cinnamic Acid | Trichloroisocyanuric acid/PPh₃ | Amine | Cinnamide (Amide) | beilstein-journals.org |

| p-Coumaric Acid | SOCl₂/Methanol | Dopamine (B1211576) | Dopamine Amide | nih.gov |

| p-Coumaric Acid | SOCl₂/Methanol | Phenethyl alcohol | Phenethyl Ester | nih.gov |

This table provides examples of synthetic methods used to convert cinnamic acids into ester and amide derivatives.

The biphenyl moiety of this compound presents numerous positions for substitution, allowing for a detailed investigation of how steric and electronic effects influence the molecule's conformation and reactivity. The bond connecting the two phenyl rings is subject to restricted rotation, especially when bulky substituents are placed at the ortho positions. This phenomenon, known as atropisomerism, can lead to stable, separable enantiomers if the rotational barrier is sufficiently high. acs.orgnumberanalytics.com

Dynamic NMR spectroscopy is a key technique used to measure the energy barriers to rotation in substituted biphenyls. acs.orgrsc.orgresearchgate.netscispace.com Studies have shown that the size of the ortho-substituent is the primary determinant of the rotational barrier. Even relatively small groups can create significant barriers to rotation. nih.gov

| ortho-Substituent | Rotational Barrier (kcal/mol) | Reference(s) |

| F | 4.4 | scispace.com |

| Cl | 8.8 | acs.org |

| Br | 9.4 | acs.org |

| CH₃ | 10.0 | acs.org |

| C≡CH | 7.9 | acs.org |

| CHO | 10.0 | nih.gov |

| NO₂ | 12.3 | acs.org |

This table quantifies the steric hindrance imposed by various single ortho-substituents on the rotation around the central C-C bond in biphenyl systems.

Beyond steric hindrance, the electronic properties of substituents on the biphenyl rings can significantly influence the molecule's reactivity. This is evident in catalytic reactions such as the enantioselective hydrogenation of the alkene double bond in diarylpropenoic acids, which are structurally analogous to this compound. The position and nature (electron-donating or electron-withdrawing) of substituents on the phenyl rings can have a decisive impact on both the reaction rate and the enantioselectivity of the reduction. researchgate.netotka-palyazat.hu For example, in the hydrogenation of (E)-2,3-diphenylpropenoic acid derivatives over palladium catalysts modified with chiral alkaloids like cinchonidine, methoxy (B1213986) substituents (electron-donating) have been shown to increase the optical purity of the products, with the position of the substituent being critical. otka-palyazat.huacs.orgu-szeged.hu

| Substituent on Phenyl Rings | Catalyst System | Enantiomeric Excess (ee) | Reference(s) |

| None | Cinchonidine-modified Pd | 70-80% | otka-palyazat.hu |

| 4-Methoxy on β-ring | Cinchonidine-modified Pd | 88% | otka-palyazat.hu |

| 2-Methoxy on α-ring | Cinchonidine-modified Pd | 86% | otka-palyazat.hu |

| 2-Methoxy on α-ring, 4-Methoxy on β-ring | Cinchonidine-modified Pd | 92% | otka-palyazat.hu |

| 4-Fluoro on β-ring | Cinchonidine-modified Pd | 90% | otka-palyazat.hu |

| 2-Fluoro on α-ring, 4-Fluoro on β-ring | Cinchonidine-modified Pd | 96% | researchgate.netotka-palyazat.hu |

This table demonstrates how electronic and steric effects of substituents on the aromatic rings influence the outcome of an asymmetric catalytic reaction.

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation of p-Phenylcinnamic Acid

Spectroscopy is fundamental in confirming the molecular structure of this compound. Each technique provides unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive structural information.

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms. The protons on the vinylic double bond (C=C) are expected to appear as doublets due to coupling with each other. The trans-configuration, typical for cinnamic acids, results in a large coupling constant (J), generally around 15 Hz. yale.edu The aromatic protons of the two phenyl rings will appear as complex multiplets in the downfield region of the spectrum. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift. yale.edu

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found at the lowest field (most deshielded) region of the spectrum. yale.edu The spectrum will also show distinct signals for the vinylic carbons and the aromatic carbons of the two phenyl rings. Due to symmetry, the para-substituted phenyl ring will show fewer signals than the other phenyl ring. The β-carbon of the α,β-unsaturated system is typically more deshielded than the α-carbon due to resonance effects with the carbonyl group. yale.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on cinnamic acid and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 168 - 173 |

| Vinylic α-H | ~6.4 (d, J ≈ 16 Hz) | 118 - 122 |

| Vinylic β-H | ~7.7 (d, J ≈ 16 Hz) | 145 - 148 |

| Aromatic Protons | 7.3 - 7.8 (m) | 126 - 142 |

This table is generated based on data for similar compounds. yale.edu

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. americanpharmaceuticalreview.com The spectra of this compound are characterized by several key absorption bands.

The most prominent feature in the IR spectrum is the broad absorption band in the region of 2500-3300 cm⁻¹ which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. docbrown.info A strong, sharp peak corresponding to the C=O (carbonyl) stretching of the carboxylic acid appears around 1680 cm⁻¹. docbrown.inforesearchgate.net The C=C stretching vibration of the alkene group is observed near 1630 cm⁻¹, while the aromatic C=C stretching vibrations from the two phenyl rings typically appear as a group of bands in the 1450-1600 cm⁻¹ region. docbrown.inforesearchgate.netresearchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Raman spectroscopy provides complementary information. Aromatic ring vibrations and the C=C double bond stretch are often strong and well-defined in the Raman spectrum. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1670 - 1700 |

| Alkene | C=C stretch | 1625 - 1640 |

| Aromatic Rings | C=C stretch | 1450 - 1600 |

| Aromatic/Vinylic | C-H stretch | 3000 - 3100 |

This table is compiled from data on cinnamic acid and its derivatives. docbrown.inforesearchgate.netnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (C₁₅H₁₂O₂ = 224.25 g/mol ). The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk Common fragmentation pathways for cinnamic acid derivatives include the loss of a hydroxyl radical (·OH), water (H₂O), or the entire carboxyl group (·COOH). Key fragment ions for this compound would likely result from the loss of the carboxyl group (m/z 179) and subsequent cleavages of the biphenyl-ethene structure. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. researchgate.netresearchgate.netd-nb.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The structure of this compound, with its extended conjugation across two phenyl rings and a carbon-carbon double bond, results in strong UV absorption.

Cinnamic acid itself typically shows a strong absorption maximum (λmax) around 270-280 nm, which is attributed to a π→π* electronic transition. researchgate.netresearchgate.net The presence of the additional phenyl group at the para position in this compound extends this conjugated system. This extension of the chromophore is expected to cause a bathochromic shift (a shift to a longer wavelength) of the λmax compared to cinnamic acid. The spectrum would likely exhibit a strong absorption band above 280 nm. drugfuture.com

Chromatographic Methodologies for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile organic acids like this compound. pan.olsztyn.pl It is employed for both qualitative and quantitative analysis, as well as for purity assessment.

A common approach for analyzing this compound involves reversed-phase HPLC (RP-HPLC). sielc.com In this method, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., phosphoric acid, formic acid, or acetic acid) added to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. sielc.comcabidigitallibrary.org

Detection is typically performed using a UV detector, set at the λmax of the compound to achieve maximum sensitivity. researchgate.nethitachi-hightech.com The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromforum.org For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Acid (e.g., Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | UV Absorbance (at λmax, e.g., ~280-320 nm) |

| Column Temperature | 25 - 40 °C |

This table presents a generalized method based on common practices for analyzing phenolic and cinnamic acids. pan.olsztyn.plcabidigitallibrary.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of analyzing this compound, which possesses a carboxylic acid functional group and a relatively high molecular weight, derivatization is a common prerequisite to enhance its volatility and thermal stability for GC analysis.

A prevalent derivatization technique is silylation, where active hydrogens, such as the one in the carboxylic acid group of this compound, are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity of the molecule and increases its volatility, making it amenable to GC separation. The silylated derivative of this compound can then be introduced into the GC-MS system.

Upon injection into the GC, the derivatized compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for its identification under specific chromatographic conditions.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of silylated this compound is influenced by the stability of the resulting fragments. Common fragmentation pathways for cinnamic acid derivatives often involve cleavage of the ester group and fragmentation of the phenyl rings. For the TMS derivative of this compound, characteristic fragments would be expected. The molecular ion peak [M]⁺ would be observed, and prominent fragments would likely correspond to the loss of the trimethylsilyl group, the carboxyl group, and fragmentations within the biphenyl (B1667301) moiety. Aromatic compounds are known to produce strong molecular ion peaks due to their stable structures. libretexts.org

The interpretation of the mass spectrum allows for the elucidation of the compound's structure. By comparing the obtained mass spectrum with spectral libraries or by analyzing the fragmentation pattern, the identity of this compound can be confirmed.

Interactive Data Table: Predicted GC-MS Fragmentation Data for Trimethylsilyl this compound

Below is a predicted fragmentation pattern for the trimethylsilyl (TMS) derivative of this compound. The m/z values are calculated based on the expected fragmentation pathways.

| m/z Value | Proposed Fragment Identity | Significance |

| 296 | [M]⁺ (Molecular Ion) | Represents the intact TMS-derivatized this compound molecule. |

| 281 | [M-15]⁺ | Loss of a methyl group from the TMS moiety. |

| 223 | [M-73]⁺ | Loss of the trimethylsilyl group. |

| 178 | [M-118]⁺ | Loss of the COOTMS group. |

| 152 | Biphenyl fragment | Indicates the presence of the biphenyl structure. |

| 73 | [Si(CH₃)₃]⁺ | Characteristic fragment of the trimethylsilyl group. |

Studies on Retention Mechanisms in Advanced Chromatographic Phases, including Porous Graphitic Carbon

The retention behavior of this compound has been investigated on advanced chromatographic phases, with a particular focus on porous graphitic carbon (PGC). PGC is a unique stationary phase composed of flat sheets of hexagonally arranged carbon atoms, offering different retention mechanisms compared to traditional silica-based reversed-phase materials like C18. chromatographytoday.com

Research has shown that PGC exhibits strong retention for highly conjugated species, such as 4-phenylcinnamic acid (this compound). nottingham.ac.uk This enhanced retention is attributed to the planar structure of the molecule, which allows for strong π-π interactions with the graphitic surface of the stationary phase. nottingham.ac.uk

The retention mechanism on PGC is not solely based on hydrophobic interactions. A phenomenon known as the "polar retention effect on graphite" (PREG) plays a significant role. chromatographytoday.comnih.gov This effect describes the increased retention of polar compounds on the PGC surface due to electrostatic induction interactions. nih.gov For a molecule like this compound, which contains a polar carboxylic acid group, this effect contributes to its strong retention. The polarizable nature of the graphite (B72142) surface can interact with the dipole moment of the analyte, leading to enhanced retention that might not be predicted based on hydrophobicity alone. chromatographyonline.com

Studies comparing PGC with conventional octadecyl-silica (ODS) phases have demonstrated that PGC is more retentive for both polar and non-polar biphenyl derivatives. nottingham.ac.uk The retention of mono-substituted biphenyl compounds was found to be greater on PGC than on ODS stationary phases. nottingham.ac.uk This suggests that the unique electronic and structural properties of PGC provide a stronger interaction with the biphenyl moiety of this compound.

The retention of analytes on PGC is also influenced by the mobile phase composition. However, unlike silica-based phases, the interactions are not primarily driven by hydrogen bonding with the surface. pragolab.cz The mobile phase affects the ionization state of the analyte and the interactions with the PGC surface. nih.gov For this compound, the pH of the mobile phase will influence the ionization state of the carboxylic acid group, which in turn will affect its retention behavior on the PGC column.

Interactive Data Table: Comparative Retention Behavior of this compound

This table provides a qualitative comparison of the retention behavior of this compound on different chromatographic phases based on published research findings.

| Chromatographic Phase | Primary Retention Mechanism(s) | Retention Strength for this compound | Key Influencing Factors |

| Porous Graphitic Carbon (PGC) | π-π interactions, Polar Retention Effect on Graphite (PREG), Hydrophobic interactions | Strong | Planar structure, conjugation, polarity of the analyte, mobile phase composition |

| Octadecyl-Silica (ODS/C18) | Hydrophobic (van der Waals) interactions | Moderate to Strong | Hydrophobicity of the analyte, organic modifier content in the mobile phase |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic landscape and energetic characteristics of p-phenylcinnamic acid. These calculations provide a detailed picture of how electrons are distributed within the molecule and the relative stabilities of its different spatial arrangements.

The conformational flexibility of this compound is a key determinant of its physical and biological properties. Both semi-empirical and ab initio quantum chemical methods have been employed to explore the potential energy surface of its isomers. grafiati.com Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less intensive approach to study the conformational behavior and have been used to investigate the stereoisomers of related α-phenylcinnamic acids. researchgate.netresearchgate.netbiochempress.com These studies have revealed that even seemingly subtle changes in molecular geometry can lead to significant differences in stability and reactivity. researchgate.net

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| Semi-empirical (AM1, PM3, MNDO) | Conformational analysis, Isomerization studies | Revealed multiple stable conformers and provided insights into the potential energy surfaces of stereoisomers. | researchgate.netresearchgate.netbiochempress.com |

| Ab Initio | Conformational analysis, Intramolecular hydrogen bonding | Provided accurate descriptions of electronic structure and identified the most stable molecular geometries. | scispace.comnih.govsfu.cacreighton.edu |

The isomerization between the (E) and (Z) forms of α-phenylcinnamic acid has been a subject of theoretical investigation. researchgate.net Semi-empirical quantum chemical methods have been used to study this process, revealing that the thermodynamic stabilities of the (E) and (Z) isomers in their absolute minimum energy states are quite similar. researchgate.netresearchgate.net However, the potential energy surfaces of the two isomers show distinct characteristics. The (Z)-isomer possesses a more structured potential energy surface with a few well-defined minima, whereas the (E)-isomer exhibits a flatter and more extended plateau. researchgate.net This difference in the potential energy landscape can explain the preferential formation of the (E)-isomer in certain reactions, as it can more readily access a stable conformation upon its formation. researchgate.net

Furthermore, theoretical calculations have been employed to determine the activation enthalpy for the isomerization process and to characterize the structure of the transition state. researchgate.net These studies provide a quantitative understanding of the energy barrier that must be overcome for the interconversion of the isomers.

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) modeling is a powerful computational tool used to correlate the chemical structure of a compound with its biological activity. For this compound and its derivatives, SAR studies are crucial for understanding their potential as therapeutic agents and for designing new molecules with enhanced efficacy. science.govmdpi.com

Molecular docking and molecular dynamics (MD) simulations are at the forefront of predicting how a molecule like this compound might interact with biological targets such as proteins and enzymes. nih.govgenominfo.orgfortunejournals.commdpi.comgrafiati.com These techniques have been applied to various cinnamic acid derivatives to explore their potential as inhibitors of enzymes like matrix metalloproteinase-9 (MMP-9), which is implicated in diseases such as cancer. nih.govgenominfo.orggrafiati.com

In a typical molecular docking study, the three-dimensional structure of this compound is computationally "docked" into the active site of a target protein. The software calculates the binding affinity, which is an estimate of how strongly the molecule binds to the target. nih.govgenominfo.org For instance, studies on cinnamic acid derivatives have identified compounds with significant binding affinities to the catalytic domain of MMP-9, suggesting their potential as inhibitors. nih.govgenominfo.org

Molecular dynamics simulations take this a step further by simulating the movement of the molecule and the protein over time, providing insights into the stability of the predicted binding pose and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold the complex together. nih.govgenominfo.orgfortunejournals.com These simulations have been used to confirm the stability of docked cinnamic acid derivatives within the active site of MMP-9. nih.govgenominfo.org

| Compound | Binding Affinity (ΔGbinding kcal/mol) | Reference |

|---|---|---|

| Cynarin | < -10 | nih.govgenominfo.org |

| Chlorogenic acid | < -10 | nih.govgenominfo.org |

| Rosmarinic acid | < -10 | nih.govgenominfo.org |

Computational methods are also employed to understand the chemical reactivity and selectivity of this compound. biosynth.com For instance, theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack, providing insights into how the molecule will behave in different chemical reactions. The presence of the phenyl group and the double bond in the cinnamic acid moiety are key features that contribute to its reactivity. ontosight.ai

Studies on the fragmentation patterns of α-phenylcinnamic acid derivatives upon electron impact ionization have utilized a computational approach to predict major cleavage routes, which were then verified experimentally. aip.orgnih.gov Such studies are valuable for analytical purposes, such as in mass spectrometry.

Theoretical Studies on Physical-Chemical Properties Relevant to Performance

Theoretical calculations can predict a range of physical-chemical properties of this compound that are relevant to its performance in various applications. These properties include its solubility, lipophilicity, and electronic properties, which are crucial for applications ranging from pharmaceutical formulations to materials science. biosynth.com For example, molecular modeling has shown that it is possible to introduce functional groups into the this compound molecule to make it more reactive or to improve its lipophilicity by adding biphenyl (B1667301) derivatives. biosynth.com

In the context of its use as a matrix-assisted laser desorption/ionization (MALDI) matrix, structure-performance relationships of phenyl cinnamic acid derivatives have been investigated. researchgate.net This involves synthesizing a library of related compounds and using computational analysis to identify correlations between their structural properties and their performance as MALDI matrices for detecting specific analytes. researchgate.net

Correlation of Computed Parameters with Chromatographic Retention

Computational methods have been successfully employed to quantitatively analyze and predict the retention behavior of aromatic acids, including derivatives like this compound, in various chromatographic systems.

One approach involves the use of molecular mechanics calculations to determine the molecular interaction energy between an analyte and a model stationary phase. ni.ac.rs In the context of reversed-phase liquid chromatography (RPLC), the interaction energy can be calculated by subtracting the energy of the analyte-phase complex from the sum of the individual energies of the analyte and a model bonded phase. ni.ac.rskg.ac.rs This methodology allows for the quantitative analysis of retention time. ni.ac.rs The predicted retention factors for partially ionized acids, derived from a combination of these interaction energy calculations and predicted dissociation constants, show a strong correlation with experimentally measured values under different pH conditions. kg.ac.rs

Another area of study involves porous graphitic carbon (PGC) as a stationary phase. Research has shown that PGC is highly retentive for planar, conjugated molecules. conestogac.on.ca Specifically, the retention of 4-phenylcinnamic acid was found to be strong on PGC, a phenomenon attributed to its planar moiety which enhances interaction with the graphitic surface. conestogac.on.ca In studies of benzene (B151609) derivatives on PGC, the logarithm of the retention factor (log kw) was found to correlate closely with a combination of the Hansch-Fujita parameter (a measure of hydrophobicity) and the Lowest Unoccupied Molecular Orbital Energy (ELUMO) of the analytes. conestogac.on.ca

Table 1: Computed Parameters Correlated with Chromatographic Retention

| Computed Parameter | Chromatographic System | Correlation | Source |

|---|---|---|---|

| Molecular Interaction Energy | RPLC | Correlates with retention time/factor | ni.ac.rskg.ac.rs |

| van der Waals Energy | RPLC | Component of total interaction energy | ni.ac.rs |

| Electrostatic Energy | RPLC | Component of total interaction energy | ni.ac.rs |

| Hydrogen Bonding Energy | RPLC | Component of total interaction energy | ni.ac.rs |

| ELUMO & Hansch-Fujita Parameter | PGC | Correlates with the logarithm of the retention factor (log kw) | conestogac.on.ca |

Thermodynamics of Antiradical Activity in Cinnamic Acid Derivatives

Density Functional Theory (DFT) has been utilized to investigate the thermodynamics of antiradical mechanisms in cinnamic acid derivatives, providing a theoretical basis for their antioxidant potential. ni.ac.rsnih.gov A key study by Amić et al. (2018) explored the antiradical activity of derivatives like dihydrocaffeic acid (DHCA), dihydroferulic acid (DHFA), caffeic acid (CA), and ferulic acid (FA) by calculating the thermodynamic parameters of various radical-scavenging pathways. ni.ac.rskg.ac.rs

The primary mechanisms for free radical scavenging by phenolic compounds are Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET). kg.ac.rsnih.gov The thermodynamic feasibility of the HAT mechanism is evaluated by the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl (O-H) group. ni.ac.rsnih.gov A lower BDE value indicates that the hydrogen atom is more easily donated, signifying a higher potential for radical scavenging. mdpi.com

The study found that the presence of a saturated alkyl side chain, as in DHCA and DHFA, leads to a decrease in the O-H BDE compared to their unsaturated counterparts (CA and FA), suggesting that the dihydro derivatives are more efficient radical scavengers via the HAT mechanism. ni.ac.rs This theoretical finding is consistent with experimental observations. ni.ac.rs The calculations were performed using the SMD/M06-2X/6-311++G(d,p) level of theory, which has shown good agreement with experimental results. ni.ac.rs The BDE values for the primary scavenging site (4-OH group) of several cinnamic acid derivatives in different solvents are detailed in the table below. ni.ac.rs

Table 2: Bond Dissociation Enthalpy (BDE) of the 4-OH Group in Cinnamic Acid Derivatives (kcal/mol)

| Compound | Pentyl Ethanoate (Neutral) | Water (Neutral) | Water (Carboxylate Anion) |

|---|---|---|---|

| syn-DHCA | 79.71 | 79.16 | 77.01 |

| anti-DHCA | 79.91 | 79.37 | 77.42 |

| cis-CA | 81.33 | 80.95 | 78.80 |

| trans-CA | 81.33 | 80.96 | 78.81 |

| syn-DHFA | 81.04 | 80.99 | 79.13 |

| anti-DHFA | 81.19 | 81.02 | 79.24 |

| cis-FA | 82.20 | 82.25 | 80.40 |

| trans-FA | 82.21 | 82.28 | 80.42 |

Source: Adapted from Amić et al., Food Chemistry, 2018. ni.ac.rskg.ac.rs

These computational studies underscore that the antiradical activity of cinnamic acid derivatives is governed not just by the primary phenolic hydroxyl group, but also by other structural features like the carboxyl group and the nature of the side chain. ni.ac.rs

Biochemical and Biological Research Perspectives

Antimicrobial Activities and Mechanistic Insights

The antimicrobial potential of cinnamic acid derivatives is a significant area of investigation. The mechanisms of action are multifaceted, often involving disruption of microbial structures and interference with communication pathways. Although direct studies on p-phenylcinnamic acid are not extensively available, the activities of other derivatives provide a framework for understanding its potential antimicrobial profile.

Cinnamic acid and its derivatives are known to exert their antimicrobial effects in part by compromising the integrity of microbial cell membranes. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. For instance, studies on compounds like p-coumaric acid, ferulic acid, and p-methoxycinnamic acid have shown that they can increase the permeability of the bacterial cell membrane mdpi.com. These compounds, due to their hydrophobic nature, are thought to insert into the lipid bilayer, creating pores or causing localized ruptures mdpi.com. This mechanism is supported by observations of morphological changes in bacterial cells following treatment, including wrinkling and collapse of the cell structure mdpi.com.

It is plausible that this compound, with its additional phenyl group contributing to its hydrophobicity, could exhibit similar or even enhanced membrane-disrupting capabilities. The increased lipophilicity might facilitate its interaction with and penetration into the bacterial cell membrane, leading to a potent antimicrobial effect.

Table 1: Effects of Cinnamic Acid Derivatives on Microbial Cell Membrane

| Compound | Observed Effect | Reference Organism(s) |

|---|---|---|

| p-Coumaric Acid | Increased membrane permeability, morphological changes | Acinetobacter baumannii |

| Ferulic Acid | Increased membrane permeability, morphological changes | Acinetobacter baumannii |

| p-Methoxycinnamic Acid | Increased membrane permeability, morphological changes | Acinetobacter baumannii |

Modulation of Intracellular Processes, including Reactive Oxygen Species Induction

Beyond direct membrane damage, some phenolic compounds, including derivatives of cinnamic acid, can modulate intracellular processes within microbial cells. One such mechanism is the induction of reactive oxygen species (ROS) nih.gov. An excess of ROS can lead to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, which is ultimately lethal to the microbe.

While direct evidence for this compound is not available, studies on cinnamic acid have shown it can have a pro-oxidant effect in certain biological systems nih.gov. This suggests that this compound could potentially induce ROS production in microbial cells, contributing to its antimicrobial activity. The specific intracellular targets and the extent of ROS induction would need to be experimentally verified for this compound.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including the formation of biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which offers protection from antimicrobial agents and the host immune system. Cinnamic acid and its derivatives have been shown to interfere with QS and inhibit biofilm formation nih.govresearchgate.net.

Research has indicated that cinnamic acid can act as a competitive inhibitor for the natural ligands of QS transcriptional activators in bacteria like Pseudomonas aeruginosa nih.gov. This interference disrupts the signaling cascade that leads to the expression of virulence factors and biofilm development. Given the structural similarities, it is hypothesized that this compound could also possess anti-quorum sensing and anti-biofilm properties. The phenyl substitution might influence its binding affinity to QS receptors, potentially making it an effective inhibitor.

Table 2: Anti-Biofilm Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Target Organism | Key Findings |

|---|---|---|

| Cinnamic Acid | Pseudomonas aeruginosa | Inhibited production of QS-dependent virulence factors and biofilm formation. nih.gov |

| Cinnamic Acid Peptide Derivatives | Gram-positive pathogens (e.g., S. aureus, S. epidermidis) | Demonstrated potent activity against resistant biofilm forms. nih.gov |

| p-Coumaric, Ferulic, and p-Methoxycinnamic Acids | Colistin-resistant Acinetobacter baumannii | Exhibited effective antibiofilm activity. mdpi.com |

Anticancer Research and Molecular Targeting Strategies

The potential of cinnamic acid derivatives as anticancer agents is an active area of research. These compounds have been shown to influence various cellular processes in cancer cells, including the inhibition of key signaling proteins and the induction of programmed cell death (apoptosis).

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers nih.gov. Cinnamic acid and its derivatives have been investigated as inhibitors of several oncogenic protein kinases nih.govresearchgate.net. The inhibition of these kinases can disrupt the signaling networks that drive cancer cell proliferation, survival, and metastasis nih.gov.

The mode of inhibition by cinnamic acid derivatives can vary, ranging from ATP-competitive to non-competitive mechanisms nih.gov. The specificity of these compounds for particular kinases is often influenced by subtle modifications to their chemical structure nih.gov. While there is no specific research on this compound as a protein kinase inhibitor, its structure suggests that it could fit into the ATP-binding pocket of certain kinases. The phenyl group could potentially form additional interactions within the binding site, leading to potent and selective inhibition. Further research is needed to identify the specific kinase targets of this compound and to evaluate its efficacy as an anticancer agent.

Cinnamic acid derivatives have been shown to induce apoptosis in various cancer cell lines nih.govresearchgate.net. Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. The induction of apoptosis is a key mechanism for many anticancer therapies.

Studies on compounds like p-methoxycinnamic acid have demonstrated their ability to trigger the intrinsic pathway of apoptosis in human colon adenocarcinoma cells nih.gov. This involves increasing the levels of reactive oxygen species, decreasing the mitochondrial membrane potential, and activating caspases, which are key executioner proteins in the apoptotic process nih.gov. It was also observed that this compound increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 nih.gov.

Given these findings, it is reasonable to hypothesize that this compound could also influence cell signaling pathways to promote apoptosis in cancer cells. The specific pathways and molecular targets would require dedicated investigation.

Table 3: Apoptotic Effects of a Cinnamic Acid Derivative in HCT-116 Human Colon Adenocarcinoma Cells

| Parameter | Effect of p-Methoxycinnamic Acid Treatment |

|---|---|

| Apoptotic Cells | Increased percentage |

| Mitochondrial Membrane Potential | Decreased |

| Cytochrome C Release | Triggered |

| Caspase 3 and 9 Activities | Increased |

| Bax Expression | Increased |

| Bcl-2 Expression | Decreased |

Correlation between Molecular Structure and Cytotoxic Efficacy of Analogs

The cytotoxic efficacy of this compound analogs is intricately linked to their molecular structure. Research into the structure-activity relationship (SAR) of these compounds has revealed that specific chemical modifications can significantly influence their anticancer potential. Studies have shown that introducing various substituents to the phenylpropanoic acid scaffold can modulate cytotoxic activity against human solid tumor cell lines.

Key findings from SAR studies indicate that the lipophilicity of the ester group plays a crucial role, with more lipophilic esters generally exhibiting better activity profiles. researchgate.net For instance, cinnamic acid esters and amides have demonstrated significant cytotoxicity, with IC50 values ranging from 42 to 166 µM against various cancer cell lines, including human cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), and breast cancer (MCF-7) cells. nih.gov The presence of electron-withdrawing groups, such as a cyano group, on the aromatic rings of these derivatives has been associated with increased selectivity of cytotoxic effects on malignant cells versus normal peripheral blood mononuclear cells. nih.gov

Furthermore, the substitution pattern on the phenyl ring of the cinnamic acid moiety itself is a critical determinant of cytotoxicity. The presence of a trimethoxyl group on the phenyl ring, for example, has been found to be beneficial for the cytotoxic activity of certain derivatives. mdpi.com Conversely, substituting the phenyl ring with a hydroxyl group at both the C-3 and C-4 positions has been shown to decrease cytotoxicity in some analogs. biointerfaceresearch.com These findings underscore the importance of specific structural features in designing cinnamic acid derivatives with enhanced and selective anticancer properties.

Below is a data table summarizing the relationship between structural modifications and cytotoxic efficacy for various cinnamic acid derivatives.

| Structural Modification | Effect on Cytotoxicity | Example Cancer Cell Lines |

| Increased lipophilicity of ester group | Generally increased activity researchgate.net | Human solid tumor cell lines |

| Electron-withdrawing groups (e.g., cyano) on aromatic rings | Increased selectivity for malignant cells nih.gov | HeLa, K562, MCF-7 |

| Trimethoxyl group on the phenyl ring | Beneficial for activity mdpi.com | Leukemia (HL-60) |

| Hydroxyl groups at C-3 and C-4 of the phenyl ring | Decreased activity biointerfaceresearch.com | Human lung cancer (A-549) |

Antioxidant Properties and Mechanisms of Oxidative Stress Mitigation

Activation of Nrf2 Pathway by Structurally Similar Compounds

While direct studies on this compound may be limited, research on structurally related cinnamic acid derivatives has shown that these compounds can mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com The Nrf2 pathway is a primary cellular defense mechanism against oxidative insults.

Compounds like caffeic acid phenethyl ester (CAPE) and ferulic acid ethyl ester (FAEE) have demonstrated antioxidant and cytoprotective effects through the activation of the Nrf2-mediated pathway. mdpi.com This activation leads to the upregulation of antioxidant response element (ARE)-driven genes, which include crucial detoxifying and antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). mdpi.comnih.gov The mechanism of activation is often attributed to the electrophilic nature of these compounds, which can modify cysteine residues on Keap1, the cytosolic repressor of Nrf2, leading to Nrf2 stabilization and nuclear translocation. nih.gov

Studies on N-phenyl cinnamamide (B152044) derivatives have further elucidated this mechanism, showing that these compounds protect hepatocytes against oxidative stress by inducing cellular glutathione (B108866) synthesis via Nrf2 activation. mdpi.com The introduction of specific substituents, such as a chloro or dimethylamine (B145610) group at the para-position of the N-phenyl ring, was found to enhance the activation of the Nrf2/ARE pathway. mdpi.com This suggests that the electronic properties of the substituents play a role in modulating the compound's ability to act as a Michael acceptor and thereby activate Nrf2.

Experimental Verification of Antiradical Activity

The antiradical activity of this compound and its analogs has been experimentally confirmed through various in vitro assays. These assays directly measure the capacity of the compounds to scavenge free radicals, a key aspect of their antioxidant properties.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govelectrochemsci.org In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable radical is quantified spectrophotometrically.

Studies have demonstrated that hydroxycinnamic acids, such as p-coumaric acid, ferulic acid, and sinapic acid, exhibit significant radical-scavenging activity. pan.olsztyn.plresearchgate.net The degree of this activity is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. core.ac.uk For example, compounds with ortho-dihydroxy substitution, like caffeic acid, often show very high antiradical activity due to the formation of stable semiquinone radicals. core.ac.uk The presence of an electron-donating methoxy group ortho to a hydroxyl group, as in ferulic acid, can also enhance antioxidant potency by stabilizing the resulting phenoxy radical. core.ac.uk

The following table provides a comparative overview of the radical-scavenging activities of selected phenolic acids.

| Compound | DPPH Scavenging Activity (EC50) | Key Structural Features |

| p-Coumaric acid | Moderate pan.olsztyn.plresearchgate.net | Single hydroxyl group |

| Caffeic acid | High pan.olsztyn.plresearchgate.net | Ortho-dihydroxy groups |

| Ferulic acid | High pan.olsztyn.plresearchgate.net | Hydroxyl and ortho-methoxy group |

| Sinapic acid | High pan.olsztyn.plresearchgate.net | Hydroxyl and two ortho-methoxy groups |

| Gallic acid | Very High pan.olsztyn.plresearchgate.net | Tri-hydroxy groups |

EC50 values are inversely proportional to antioxidant activity; a lower EC50 indicates higher scavenging power.

Investigation of Modulatory Effects on Plant Metabolic Pathways

Impact on Phenylpropanoid Biosynthesis and Related Metabolites

This compound and its structural relatives are integral to the phenylpropanoid pathway in plants, a central metabolic route for the synthesis of a vast array of secondary metabolites. frontiersin.org This pathway originates from the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govtaylorandfrancis.com Cinnamic acid then serves as a precursor for the biosynthesis of numerous compounds, including lignins, flavonoids, and hydroxycinnamic acids. taylorandfrancis.comwikipedia.org

The introduction of exogenous cinnamic acid derivatives can modulate this pathway. Abiotic stresses, for instance, can trigger the activation of the phenylpropanoid pathway, leading to the accumulation of various phenolic compounds that help the plant cope with environmental challenges. nih.gov This response often involves the upregulation of key biosynthetic genes, including PAL and chalcone (B49325) synthase (CHS). nih.gov The application of certain cinnamic acid derivatives has been observed to influence the endogenous levels of phenolic compounds, such as flavonoids and anthocyanins, which are involved in plant defense and pigmentation. nih.gov

Role as Type III Secretion System (T3SS) Inhibitors in Plant Pathogens

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative plant pathogenic bacteria, enabling them to inject effector proteins into host cells and suppress plant immunity. scilit.comfrontiersin.org Cinnamic acid and its derivatives have emerged as significant modulators of the T3SS.

Research has shown that certain phenolic compounds can act as inhibitors of the T3SS. For example, 4-methoxy-cinnamic acid and benzoic acid have been identified as T3SS inhibitors in Erwinia amylovora, the pathogen that causes fire blight. scilit.commdpi.com These compounds were found to weaken the hypersensitive response (HR) in tobacco by suppressing the pathogen's T3SS. scilit.com The inhibitory mechanism can involve altering the expression of T3SS regulatory genes through pathways such as the HrpS-HrpL pathway. scilit.com

Interestingly, the effect of cinnamic acid derivatives on T3SS is not always inhibitory. In the soft-rot pathogen Dickeya dadantii, trans-cinnamic acid has been found to act as an activator of the T3SS. mdpi.com This highlights the complex and pathogen-specific nature of the interactions between plant phenolic compounds and bacterial virulence systems. These findings suggest that targeting the T3SS with specific cinnamic acid derivatives could offer an alternative strategy for managing plant diseases by targeting virulence factors rather than bacterial growth. scilit.comencyclopedia.pub

Exploration of Other Biological Potentials of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives represent a class of compounds extensively studied for their diverse biological activities. Beyond their established roles, ongoing research continues to uncover new therapeutic potentials, particularly in the areas of metabolic regulation and neuro-inflammation. The structural backbone of cinnamic acid offers a versatile scaffold for the development of novel molecules with targeted biological effects. Investigations into their interactions with nuclear receptors like PPARγ and their capacity to modulate inflammatory and neurodegenerative pathways are promising areas of pharmacological research.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, inflammation, and energy homeostasis researchgate.netmdpi.com. The PPARγ isoform is a well-known molecular target for drugs used to treat type 2 diabetes nih.gov. Consequently, identifying new PPARγ agonists, including those from natural sources, is an area of significant interest.

Research into the interaction of cinnamic acid with PPARs has revealed specific activities, although not primarily as a PPARγ agonist. Studies have demonstrated that cinnamic acid itself is a ligand for peroxisome proliferator-activated receptor α (PPARα) nih.gov. Activation of PPARα by cinnamic acid has been shown to stimulate lysosomal biogenesis and reduce neuroinflammation nih.govnih.gov. In one study, the ability of cinnamic acid to induce PPRE (peroxisomal proliferator-response element) luciferase activity was observed in wild-type and PPARβ-deficient cells, but not in PPARα-deficient cells, indicating specificity for PPARα nih.gov. Furthermore, when primary astrocytes were treated with the PPARγ antagonist GW9662, cinnamic acid was still able to induce PPRE activity, confirming that its action does not require PPARγ nih.gov.

While cinnamic acid itself does not appear to be a direct PPARγ agonist, other synthetic derivatives have been specifically designed to target PPARs. For instance, a novel derivative, 3,4-dichlorobencil-p-phenoxylcilamide, was found to have an effect on MCF-7 breast cancer cells that was associated with PPARγ transcriptional activity, suggesting it may act as a PPARγ agonist or an intermediary in its signaling pathway researchgate.net. Other research has focused on synthesizing new series of cinnamic acid derivatives as potential agonists for PPARδ, another isoform involved in fatty acid metabolism and inflammation researchgate.net.

The table below summarizes key research findings on the interaction of cinnamic acid and its derivatives with PPARs.

| Compound/Derivative | Receptor Target | Key Finding |

| Cinnamic Acid | PPARα | Acts as a ligand for PPARα, inducing its activation and subsequent biological effects like lysosomal biogenesis. nih.gov |

| Cinnamic Acid | PPARγ | Activity is independent of PPARγ, as demonstrated in studies using a PPARγ antagonist. nih.gov |

| 3,4-dichlorobencil-p-phenoxylcilamide | PPARγ | Inhibitory influence on cellular metabolism is associated with PPARγ transcriptional activity. researchgate.net |

| Phenylacetic acid/trifluoromethylphenyl derivatives | PPARδ | Synthesized and evaluated as potential PPARδ agonists for treating metabolic disorders. researchgate.net |

Neuroinflammation and oxidative stress are key pathological mechanisms in the onset and progression of neurodegenerative diseases. nih.govnih.gov Cinnamic acid and its naturally occurring derivatives, such as ferulic acid, p-coumaric acid, and sinapic acid, have been extensively investigated for their neuroprotective and anti-inflammatory effects. scienceopen.comnih.gov These compounds can modulate various signaling pathways involved in inflammation and neuronal cell death.

The anti-inflammatory mechanisms of cinnamic acid analogs often involve the suppression of key pro-inflammatory mediators. Cinnamic acid and its derivatives can modulate the levels of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the transcription factor NF-κB, all of which are pivotal in the inflammatory response. nih.gov

Specific derivatives have been shown to exert distinct neuroprotective actions:

Ferulic Acid: In a rat model of Parkinson's disease, ferulic acid demonstrated neuroprotective effects by reducing pro-inflammatory cytokines, preventing lipid oxidation, and decreasing the activity of COX-2 and iNOS. nih.gov

p-Coumaric Acid: This derivative has been shown to mitigate brain damage induced by lipopolysaccharides (LPS) by reducing oxidative stress and lowering levels of the pro-inflammatory cytokines TNF-α and IL-6. mdpi.com It also suppresses neuronal apoptosis by decreasing levels of caspase-3 and c-Jun. mdpi.com

Sinapic Acid: Research has highlighted a specific mechanism for sinapic acid, which controls inflammation by directly suppressing the activation of the NLRP3 inflammasome. nih.gov This action blocks the activation of caspase-1 and the subsequent secretion of the potent pro-inflammatory cytokine IL-1β in macrophages. nih.gov

Bioisosteric Analogs: Certain synthetic analogs of cinnamic acid have been found to exert a neuroprotective effect by preserving mitochondrial function. bmc-rm.org These compounds can suppress the calcium-induced mitochondrial permeability transition, a key event in some forms of cell death, thereby protecting neurons from calcium-related stress. bmc-rm.org

The following table details the neuroprotective and anti-inflammatory activities of various cinnamic acid derivatives based on selected research findings.

| Compound Derivative | Experimental Model | Key Neuroprotective / Anti-inflammatory Findings |

| Ferulic Acid | Rotenone-induced rat model of Parkinson's Disease | Rescued dopamine (B1211576) neurons, reduced pro-inflammatory cytokines, and inhibited COX-2 and iNOS activities. nih.gov |

| p-Coumaric Acid | LPS-induced brain damage in mice | Decreased oxidative stress (MDA levels), lowered production of TNF-α and IL-6, and suppressed neuronal apoptosis. mdpi.com |

| Sinapic Acid | Bone marrow-derived macrophages (BMDMs) | Blocked caspase-1 activation and IL-1β secretion by specifically inhibiting the activation of the NLRP3 inflammasome. nih.gov |

| Cinnamic Aldehyde | Mid-aged rats with chronic unpredictable mild stress | Reduced COX-2 protein activity and PGE2 concentrations in the frontal cortex and hippocampus. scienceopen.com |

| Bioisosteric Analogs | Cellular model of neurodegeneration | Exhibited a neuroprotective effect against calcium stress by suppressing the calcium-induced mitochondrial permeability transition process. bmc-rm.org |

Applications in Advanced Materials and Chemical Intermediates

Utilization as a Pharmaceutical Intermediate in Drug Discovery and Development

The cinnamic acid scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives, including p-Phenylcinnamic acid, are crucial intermediates in the synthesis of novel therapeutic agents. Cinnamic acid and its analogues are key intermediates in the shikimate and phenylpropanoid pathways, which are biosynthetic routes to numerous alkaloids and aromatic amino acids. Their derivatives have been shown to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, neuroprotective, anticancer, and antidiabetic properties. nih.gov

In drug discovery, the core structure of this compound is often modified to enhance biological activity and selectivity. For instance, research into cinnamic acid derivatives has led to the synthesis of novel compounds with potent anti-tubercular activity. Studies have shown that the introduction of specific substituent groups on the phenyl ring can significantly influence the compound's efficacy. One study reported that derivatives with an electron-withdrawing group at the para position of the phenyl ring exhibited significant activity against Mycobacterium tuberculosis. nih.gov

Furthermore, derivatives such as p-methoxycinnamic acid have been investigated for their neuroprotective and antidiabetic effects. mdpi.com Research indicates that the α,β-unsaturated carboxyl group and the para-methoxy group are important structural features for cognition-enhancing activity. mdpi.com The versatility of the cinnamic acid structure allows for the creation of diverse chemical libraries, making it a valuable starting point for identifying lead compounds in the development of new drugs. nih.gov

Below is a table summarizing the biological activities of various cinnamic acid derivatives, highlighting their potential as pharmaceutical intermediates.

| Derivative Class | Biological Activity | Therapeutic Potential |

| Styryl Oxadiazoles | Anti-tubercular | Infectious Diseases |

| Hydroxycinnamic Acids | Antioxidant, Neuroprotective | Neurodegenerative Diseases, Cancer |

| Methoxycinnamic Acids | Antidiabetic, Neuroprotective | Diabetes, Cognitive Disorders |

| Phenyl-substituted Acids | Anti-lipid peroxidation | Conditions related to Oxidative Stress |

Potential in the Development of Functional Materials and Polymers

The structural characteristics of this compound make it a valuable monomer for the synthesis of advanced polymers and functional materials. rsc.org The presence of the carboxylic acid group and the phenyl ring allows for its incorporation into polymer chains through condensation polymerization, leading to the formation of polyesters, polyamides, and poly(anhydride esters). rsc.orgresearchgate.net

A key feature of cinnamic acid derivatives is their photoreactivity. The double bond in the acrylic acid moiety can undergo a [2+2] photocycloaddition reaction upon exposure to UV light. researchgate.net This property is exploited to create cross-linked polymer networks, which are essential for developing light-responsive materials, photoresists, and biodegradable elastomers. researchgate.net These materials have a wide range of applications, from industrial plastics to biomedical devices like drug delivery systems and shape-memory materials. rsc.org

The incorporation of the rigid phenyl and cinnamoyl groups into a polymer backbone can significantly enhance its thermal and mechanical properties. For example, methacrylate polymers that incorporate cinnamic acid derivatives have been shown to exhibit improved thermal stability and optical properties. researchgate.net Furthermore, cinnamic acid derivatives have been studied as catalysts for the polymerization of other monomers, such as benzoxazines, effectively lowering the required polymerization temperatures. nih.gov

The table below outlines the applications of cinnamic acid-based polymers.

| Polymer Type | Key Property | Application Area |

| Polyesters | Photoreactivity, Biodegradability | Drug Delivery, Shape-Memory Materials |

| Polyamides | Thermal Stability | High-Performance Plastics |

| Methacrylates | Improved Optical Properties | Coatings, Adhesives |

| Poly(anhydride esters) | Controlled Degradation | Biomedical Implants |

Role in the Synthesis of Agrochemicals and Complex Organic Compounds

The inherent biological activity of cinnamic acid derivatives, particularly their antifungal and antibacterial properties, makes them attractive intermediates for the synthesis of agrochemicals. nih.govmdpi.com By modifying the core this compound structure, chemists can develop new compounds aimed at protecting crops from various pathogens. The synthesis of derivatives like p-chlorocinnamic acid is an example of how this scaffold can be tailored for potential agrochemical applications. mdpi.com

Beyond agrochemicals, this compound is a valuable intermediate in the synthesis of other complex organic molecules. It serves as a precursor for the synthesis of stilbenes and styrenes, which are classes of compounds with their own diverse biological and material properties. nih.govresearchgate.net The Perkin reaction, a classical method for synthesizing cinnamic acids, demonstrates its role as a product of key carbon-carbon bond-forming reactions in organic chemistry. orgsyn.orgresearchgate.net This reaction condenses an aromatic aldehyde with an acid anhydride (B1165640) and is a fundamental tool for creating substituted acrylic acids. orgsyn.org

The reactivity of its double bond and carboxylic acid group allows this compound to be used as a building block in multi-step syntheses, contributing to the construction of intricate molecular architectures. Its utility as a starting material provides a straightforward route to compounds with the 2,3-diphenylpropenoic acid framework, which is a structural motif found in various biologically active molecules and functional materials. drugfuture.com

Future Research Directions and Translational Outlook

Development of Sustainable and Green Synthesis Methods for p-Phenylcinnamic Acid

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. While traditional methods for synthesizing cinnamic acid derivatives, such as the Perkin reaction, often involve high temperatures and harsh reagents, modern research is shifting towards more environmentally benign alternatives. rsc.orgpcbiochemres.com

Future research should focus on adapting and optimizing these green methods specifically for this compound. Promising strategies include:

Knoevenagel Condensation in Aqueous Media: This reaction, which condenses an aldehyde with a compound containing an active methylene (B1212753) group (like malonic acid), can be performed in water, often under microwave irradiation, to produce cinnamic acids in excellent yields without the need for hazardous organic solvents. bepls.comsemanticscholar.org

Deep Eutectic Solvents (DES): The use of biodegradable deep eutectic solvents, such as those based on choline (B1196258) chloride and urea, has been shown to be effective for Perkin reactions, offering mild reaction conditions and the significant advantage of solvent recovery and reusability. rsc.org A study demonstrated that this method is more energy-efficient than conventional synthesis. rsc.org

Catalyst-Free Oxidation: For syntheses starting from cinnamaldehyde (B126680) precursors, conducting the oxidation in an oxygen-rich environment with water as the solvent avoids the need for potentially polluting oxidant reagents, which can otherwise lead to decomposition and unwanted byproducts. mdpi.com

Adapting these methods for the large-scale production of this compound could significantly reduce the environmental footprint and cost associated with its synthesis.

Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways

This compound and its derivatives have been noted for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai However, the precise molecular targets and mechanisms driving these activities are not fully elucidated.

Future investigations should aim to uncover these pathways. Key areas of focus include:

Enzyme Inhibition: this compound is a known inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in treating hyperpigmentation. grafiati.combiosynth.com Further screening against a broader range of enzymes could reveal novel targets.

Nuclear Receptor Modulation: Analogs of cinnamic acid have demonstrated activity as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism and cellular proliferation. pcbiochemres.comnih.govresearchgate.net Investigating whether this compound itself or its metabolites interact with PPARγ or other nuclear receptors could open therapeutic avenues for metabolic diseases and cancer. nih.gov

Inflammatory Signaling: Given its reported anti-inflammatory properties, a critical research direction is to determine its effect on specific inflammatory pathways, such as the expression of cytokines, the activity of cyclooxygenase (COX) enzymes, or the modulation of transcription factors like NF-κB.

A thorough exploration of its biological interactions is necessary to understand its full therapeutic potential and to identify new, previously undiscovered mechanistic pathways.

Rational Design and Optimization of this compound Analogs for Enhanced Efficacy and Selectivity

The structure of this compound, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, is highly amenable to chemical modification. beilstein-journals.org This provides a robust framework for the rational design of new analogs with improved potency and target selectivity. beilstein-journals.orgnih.gov

Future design strategies should be guided by structure-activity relationships (SAR):

Systematic Substitution: Research on other cinnamic acid derivatives has shown that adding substituents can dramatically alter biological activity. For instance, introducing a butoxy or an additional phenyl group at the para-position was found to enhance tyrosinase inhibition. grafiati.com Systematically synthesizing and testing a library of this compound analogs with different functional groups on both phenyl rings would be a powerful approach to optimize activity.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other pharmacophores is a promising strategy. For example, creating ester or amide hybrids, such as the cinnamic acid-coumarin esters developed as potent tyrosinase inhibitors, can lead to multifunctional agents. mdpi.comsioc-journal.cn

Stereochemical Optimization: The double bond in the cinnamic acid structure allows for geometric isomers (E and Z forms). Studies have shown that these isomers can have drastically different properties and biological interactions. conicet.gov.arresearchgate.net Future research could involve the selective synthesis of the E and Z isomers of this compound analogs to determine which geometry provides optimal efficacy for a specific biological target.

Such rational design approaches are crucial for translating the basic structure of this compound into highly selective and effective therapeutic candidates.

Integration of Multi-Omics Data for Comprehensive Biological Understanding of Interactions

To gain a holistic view of the biological effects of this compound, future research must move beyond single-target studies and embrace a systems-level approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful method for achieving this comprehensive understanding. researchgate.net

A study on the closely related isomer, α-phenylcinnamic acid, demonstrated the power of this approach by using transcriptomics and metabolomics to elucidate its antifungal mechanism. researchgate.netresearchgate.net The study revealed that the compound altered the expression of 1,477 genes and the levels of 198 metabolites in the target fungus. researchgate.net

Future research on this compound should employ a similar strategy:

Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with the compound can identify entire pathways that are modulated, revealing its mechanism of action and potential off-target effects. nih.gov

Proteomics: Identifying changes in protein expression and post-translational modifications can provide direct insight into the functional consequences of the compound's activity.

Metabolomics: Studying the shifts in metabolic profiles can uncover how the compound affects cellular metabolism and can help identify biomarkers of its activity. frontiersin.orgmdpi.com

By integrating these datasets, researchers can construct detailed models of the compound's interaction network, leading to a more complete understanding of its biological role and accelerating the identification of its therapeutic applications.

Exploration of New Applications in Emerging Scientific Fields

The unique physicochemical properties of this compound make it a candidate for applications beyond pharmacology, particularly in emerging scientific and technological fields.

Promising areas for future exploration include:

Materials Science: this compound has been used as a stationary phase in chromatography, indicating its potential for creating specialized separation materials. biosynth.com Its rigid, aromatic structure could be exploited in the development of novel polymers or nanocomposites with unique thermal or optical properties. google.com